molecular formula C13H16O5 B1597939 Ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate CAS No. 97025-16-6

Ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate

Cat. No. B1597939
CAS RN: 97025-16-6
M. Wt: 252.26 g/mol
InChI Key: RFAPZUBGJSLLKW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to Ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate has been reported in the literature . For instance, a new cinnamic acid derivative, ethyl- (2E)-3- (4-hydroxy-3,5-dimethoxyphenyl)-prop-2-enoate (EHD), was synthesized using ethyl ether as a solvent and a slow evaporation technique .


Molecular Structure Analysis

The molecular structure analysis of compounds similar to Ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate has been discussed in several studies . For example, the solid-state structure and results of mass spectroscopic and nuclear magnetic resonance analyses of the powerful antitumor compound 2- (3,5-dimethoxyphenyl)-2,3-dihydroquinolin-4 (1 H )-one were presented .


Chemical Reactions Analysis

The chemical reactions involving compounds similar to Ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate have been studied . For instance, the chemistry of 2,2-diphenyl-1- (2,4,6-trinitrophenyl) hydrazyl stable free radical (DPPH · ), an open-shell compound, has developed continuously, allowing for both theoretical and practical advances in the free radical chemistry area .


Physical And Chemical Properties Analysis

The physical and chemical properties of compounds similar to Ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate have been reported . For example, the molecular weight of ethyl N- (3,5-dimethoxyphenyl)carbamate is 225.24 g/mol, and it has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 .

Scientific Research Applications

Synthesis of Dimethoxy-Indanones

A study by Kasturi et al. (1974) describes the synthesis of dimethoxy-indanones using ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate. This process involves a Grignard reaction followed by cyclodehydration, leading to compounds like 4,6-dimethoxy-3,3-dimethylindan-1-one, which are significant in organic synthesis and medicinal chemistry (Kasturi, Abraham, & Prasad, 1974).

Spectroscopic and Diffractometric Study

In 2013, Vogt et al. conducted a study on polymorphism in ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl} propanoate hydrochloride. They employed spectroscopic and diffractometric techniques to characterize the polymorphic forms, highlighting its significance in the field of pharmaceutical analysis and material science (Vogt, Williams, Johnson, & Copley, 2013).

Transesterification Using Zinc(II) Oxide

Pericas et al. (2008) explored the use of zinc(II) oxide as a catalyst for the selective transesterification of β-ketoesters, including ethyl 3-(3,4-dimethoxyphenyl)-3-oxopropanoate. This research contributes to the development of efficient and selective methods for ester transformation, a key reaction in pharmaceutical and fine chemical industries (Pericas, Shafir, & Vallribera, 2008).

Synthesis Towards Fungal Xanthone Bikaverin

A study by Iijima et al. (1979) focused on synthesizing compounds directed towards the fungal xanthone bikaveraverin, utilizing ethyl 3-(1-hydroxy-6-methoxy-3,8-dimethyl-9-oxoxanthen-2-yl)-3-oxopropanoate as a key intermediate. This research contributes to the field of natural product synthesis and understanding of fungal metabolites (Iijima, Taga, Miyazaki, Tanaka, & Uzawa, 1979).

Synthesis of Bridged 3-Benzazepine Derivatives

Gentles et al. (1991) investigated the synthesis of bridged 3-benzazepine derivatives using ethyl 3,4-dimethoxyphenyl(phenyl)acetate. Their work contributes to the development of conformationally restricted dopamine analogues, which are of interest in neuropharmacology and the study of neurotransmitter systems (Gentles, Middlemiss, Proctor, & Sneddon, 1991).

Synthesis of Substituted Ethyl 3-(3-Hydroxy-2-thienyl)-3-oxopropanoates

Larionova et al. (2013) developed an approach for synthesizing substituted ethyl 3-(3-hydroxy-2-thienyl)-3-oxopropanoates, using ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate. This research contributes to the field of organic synthesis and the development of novel compounds with potential applications in various areas of chemistry (Larionova, Zubarev, Rodinovskaya, & Shestopalov, 2013).

Mechanism of Action

The mechanism of action of compounds similar to Ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate has been investigated . For example, it was demonstrated that CXL017 (5) can synergize with both vincristine and paclitaxel in three different MDR cell lines and has potent cytotoxicity in the NCI-60 panel of cell lines .

Future Directions

The future directions for the study of compounds similar to Ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate could involve further investigation into their synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties . Additionally, more research could be conducted to determine their safety and hazards. This would provide a more comprehensive understanding of these compounds and could potentially lead to new applications in various fields.

properties

IUPAC Name

ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O5/c1-4-18-13(15)8-12(14)9-5-10(16-2)7-11(6-9)17-3/h5-7H,4,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFAPZUBGJSLLKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=CC(=CC(=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80374337
Record name ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80374337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

97025-16-6
Record name ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80374337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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